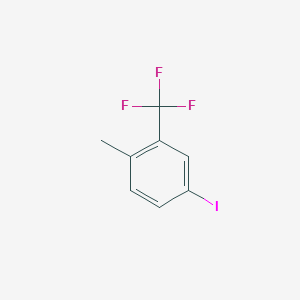

4-Iodo-1-methyl-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1-methyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3I/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNKYHBUZZWJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267317 | |

| Record name | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930599-58-9 | |

| Record name | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930599-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-methyl-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 1 Methyl 2 Trifluoromethyl Benzene

Regioselective Iodination Strategies for 1-Methyl-2-(trifluoromethyl)benzene

The synthesis of 4-Iodo-1-methyl-2-(trifluoromethyl)benzene from 1-methyl-2-(trifluoromethyl)benzene hinges on the regioselective introduction of an iodine atom at the C-4 position. This position is para to the activating methyl group and meta to the deactivating trifluoromethyl group. Fortunately, the directing effects of both substituents favor substitution at this site, simplifying the synthetic challenge.

Electrophilic Aromatic Iodination with Novel Reagents

Electrophilic aromatic substitution is a foundational method for halogenating arenes. However, iodine itself is the least reactive halogen and often requires an activating agent or catalyst to effect substitution, especially on rings that are deactivated by electron-withdrawing groups like the trifluoromethyl moiety. libretexts.org Standard conditions for the iodination of deactivated aromatic compounds involve treating iodine (I₂) with a strong oxidizing agent to generate a more potent electrophilic iodine species, such as the iodine cation (I⁺). wikipedia.orglibretexts.org

Powerful reagents for such transformations can be generated from a mixture of iodine and potassium iodate (B108269) dissolved in concentrated sulfuric acid, where the active iodinating agent is believed to be the triiodine cation (I₃⁺). wikipedia.org Other effective systems for deactivated arenes include N-Iodosuccinimide in conjunction with a strong acid like sulfuric acid.

| Reagent System | Typical Conditions | Role of Reagent | Reference |

| I₂ / HNO₃ | Concentrated acids | Oxidizing agent generates I⁺ | wikipedia.org |

| I₂ / HIO₃ / H₂SO₄ | Concentrated H₂SO₄ | Forms a powerful electrophilic iodine species | wikipedia.org |

| N-Iodosuccinimide / H₂SO₄ | Acidic medium | Provides an electrophilic iodine source | wikipedia.org |

| I₂ / CuCl₂ | Heat | Copper salt acts as an oxidizing agent to form I⁺ | libretexts.org |

Directed Ortho-Metallation (DoM) Approaches and Subsequent Electrophilic Quenching

Directed ortho-metallation (DoM) is a powerful tool for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophile, such as molecular iodine, to introduce a substituent with perfect ortho selectivity.

In the case of 1-methyl-2-(trifluoromethyl)benzene, the trifluoromethyl group is considered a moderate DMG. organic-chemistry.orguwindsor.ca However, it would direct lithiation to the C-3 position, which is ortho to the CF₃ group. This would lead to the formation of the isomeric product, 3-iodo-1-methyl-2-(trifluoromethyl)benzene, upon quenching with iodine. The methyl group is not a strong enough DMG to direct lithiation effectively. Therefore, a direct DoM approach on 1-methyl-2-(trifluoromethyl)benzene is not a suitable strategy for synthesizing the desired 4-iodo isomer. An alternative DoM strategy would require starting with a precursor containing a more powerful DMG at a different position to achieve the desired substitution pattern.

Halogen Exchange Reactions and Their Selectivity Profiles

Halogen exchange reactions, most notably the Finkelstein reaction, provide an alternative route to aryl iodides from other aryl halides. manac-inc.co.jp This method involves treating an aryl chloride or bromide with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a polar solvent. manac-inc.co.jp For the synthesis of this compound, this would require the precursor 4-bromo- or 4-chloro-1-methyl-2-(trifluoromethyl)benzene.

The success of this SNAr-type reaction on an aryl substrate is often facilitated by the presence of electron-withdrawing groups and can be catalyzed by transition metals, particularly copper. The exchange of one halogen for another on an aromatic ring is a common and effective synthetic transformation.

Trifluoromethylation Approaches to Precursors or Direct Synthesis

An alternative synthetic pathway involves introducing the trifluoromethyl group onto an already iodinated aromatic ring. The logical precursor for this approach is 4-iodo-2-methyltoluene. This strategy leverages the well-developed chemistry of trifluoromethylation.

Copper-Catalyzed Trifluoromethylation of Aryl Iodides

Copper-catalyzed trifluoromethylation of aryl halides is a robust and widely used method for forming C-CF₃ bonds. nih.gov These reactions typically involve an aryl iodide, a copper catalyst, and a trifluoromethyl source. acs.orgacs.org A variety of CF₃ sources can be employed, including pre-formed copper(I) trifluoromethyl (CuCF₃) complexes, or reagents that generate this species in situ.

Common trifluoromethylating agents for these reactions include:

Fluoroform-derived CuCF₃ : This reagent shows high reactivity with a broad range of iodoarenes under mild, ligandless conditions. organic-chemistry.org

Trifluoroacetate (B77799) salts : Inexpensive and readily available salts like sodium trifluoroacetate (CF₃CO₂Na) or potassium trifluoroacetate (CF₃CO₂K) can undergo copper-catalyzed decarboxylation to generate the active trifluoromethylating species. nih.govbeilstein-journals.org

Methyl trifluoroacetate (MTFA) : In the presence of a copper(I) catalyst, MTFA serves as a valuable trifluoromethylating agent for aryl iodides. beilstein-journals.orgresearchgate.net

| CF₃ Source | Catalyst/Promoter | Key Features | Reference(s) |

| Fluoroform (HCF₃) | Copper complex | High reactivity, nearly quantitative yields for many iodoarenes. | organic-chemistry.org |

| Sodium Trifluoroacetate (CF₃CO₂Na) | CuI / Ag₂O | Ligand-free, practical, uses an inexpensive CF₃ source. | nih.gov |

| Methyl Trifluoroacetate (MTFA) | CuI | Effective for aryl iodides, often run at higher temperatures. | beilstein-journals.orgresearchgate.net |

| Methyl fluorosulfonyldifluoroacetate (Chen Reagent) | CuCl₂ (catalytic) | Efficient conversion of aryl iodides with multiple functional groups tolerated. | researchgate.net |

Nucleophilic and Electrophilic Trifluoromethylation Strategies

Beyond the copper-catalyzed cross-coupling of aryl iodides, a broader range of nucleophilic and electrophilic trifluoromethylation methods exist.

Nucleophilic Trifluoromethylation: These methods involve a CF₃⁻ anion equivalent. The most famous reagent in this class is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), known as the Ruppert-Prakash reagent. acs.orgtcichemicals.com It reacts with aryl halides in the presence of a copper or palladium catalyst to provide the trifluoromethylated arene. tcichemicals.comnih.gov The reaction with an aryl iodide like 4-iodo-2-methyltoluene would be a viable route. New reagents have also been developed from fluoroform, an environmentally benign source, which can act as stable equivalents of the trifluoromethyl anion. acs.orgorganic-chemistry.org

Electrophilic Trifluoromethylation: These strategies utilize reagents that deliver a "CF₃⁺" equivalent. nih.govchem-station.com These are particularly useful for reacting with nucleophilic substrates like organometallic arenes (e.g., aryl Grignard or aryllithium species). Prominent electrophilic reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. beilstein-journals.orgresearchgate.netbrynmawr.educhem-station.com A synthetic route could involve converting 4-iodo-2-methyltoluene into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) followed by quenching with an electrophilic trifluoromethylating reagent. Alternatively, palladium-catalyzed C-H activation of 2-methyltoluene, directed by a suitable group, followed by reaction with an electrophilic CF₃⁺ source has also been reported for some substrates. acs.org

| Strategy | Reagent Type | Example Reagent(s) | Application to Precursor | Reference(s) |

| Nucleophilic | Silyl-based | Ruppert-Prakash Reagent (TMSCF₃) | Pd or Cu-catalyzed coupling with 4-iodo-2-methyltoluene. | tcichemicals.comnih.gov |

| Nucleophilic | Fluoroform-derived | Adducts with DMF or N-formylmorpholine | Generation of a CF₃⁻ anion for reaction. | acs.orgorganic-chemistry.org |

| Electrophilic | Hypervalent Iodine | Togni's Reagents | Reaction with an organometallic derivative of 2-methyltoluene. | nih.govbrynmawr.eduacs.org |

| Electrophilic | Sulfonium Salts | Umemoto's Reagents | Reaction with an organometallic derivative of 2-methyltoluene. | chem-station.comresearchgate.netnih.gov |

Radical Trifluoromethylation Techniques

The direct introduction of a trifluoromethyl (CF₃) group onto an aromatic ring via a radical pathway is a powerful tool in modern organic synthesis. This approach, applied to 4-iodotoluene (B166478), would involve the generation of a trifluoromethyl radical (•CF₃) that attacks the aromatic ring. The key challenge is to achieve regioselectivity, specifically at the C-2 position (ortho to the methyl group and meta to the iodo group). Several reagents are prominent in generating •CF₃ radicals under various conditions. chemistryviews.org

Togni Reagents: Hypervalent iodine compounds, such as Togni's reagents, are effective electrophilic sources of the •CF₃ group that can participate in radical reactions. chemistryviews.org The reaction with 4-iodotoluene could be initiated by light (photoredox catalysis) or a reductant. An electron donor-acceptor (EDA) complex can form, which upon excitation, generates the trifluoromethyl radical. chemistryviews.org This radical would then add to the electron-rich toluene (B28343) ring. The directing effects of the methyl (ortho, para-directing) and iodo (ortho, para-directing, deactivating) groups would influence the final position of the CF₃ group.

Umemoto Reagents: These are electrophilic trifluoromethylating agents, typically S-(trifluoromethyl)dibenzothiophenium salts. nist.gov Under photoredox conditions, these reagents can be reduced by a photocatalyst to generate a •CF₃ radical. This radical would then engage in a C-H functionalization of the 4-iodotoluene substrate. The selectivity would again be governed by the electronic and steric properties of the substituents on the aromatic ring.

Langlois Reagent: Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, serves as an inexpensive and stable source of •CF₃ radicals upon oxidation. nih.gov In a typical reaction, an oxidant like tert-butyl hydroperoxide (TBHP) or persulfate initiates the formation of the •CF₃ radical, which then adds to the arene.

For the synthesis of this compound, these methods would need to overcome the challenge of regioselectivity, as substitution could also occur at other positions on the ring.

Table 1: Comparison of Radical Trifluoromethylation Reagents

| Reagent Type | Common Examples | Activation Method | Advantages |

|---|---|---|---|

| Hypervalent Iodine | Togni's Reagent | Photoredox, Reductants | High reactivity, mild conditions |

| Sulfonium Salts | Umemoto's Reagent | Photoredox, Thermal | Commercially available, versatile |

Catalytic Systems and Ligand Design in Synthesis Optimization

To improve the efficiency and particularly the regioselectivity of the trifluoromethylation of 4-iodotoluene, the design of the catalytic system is crucial. Transition metal catalysis, particularly with palladium and copper, is a primary strategy for C-H functionalization and cross-coupling reactions. nih.govnih.gov

Palladium Catalysis: Palladium catalysts are highly effective for C-H activation. nih.gov For the ortho-trifluoromethylation of 4-iodotoluene, a directing group strategy is often employed. However, for a substrate without a strong directing group, selectivity relies on the catalyst-ligand design. Ligands play a critical role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and influencing the regioselectivity of the C-H activation step. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines, can promote the desired transformation. mit.edu The reaction would likely proceed through a Pd(II)/Pd(IV) catalytic cycle, where the palladium center coordinates to the arene, undergoes C-H activation/insertion, and is then oxidized by an electrophilic CF₃⁺ source before reductive elimination forms the C-CF₃ bond. nist.gov

Copper Catalysis: Copper-catalyzed trifluoromethylation is often more cost-effective than palladium-based systems. chemistryviews.org These reactions can proceed with various CF₃ sources, including TMSCF₃ (Ruppert-Prakash reagent), which requires an activator, or radical CF₃ precursors. achemblock.com For the specific transformation of 4-iodotoluene, a copper catalyst could mediate the reaction between the arene and a trifluoromethylating agent. The design of ligands, such as phenanthrolines or bipyridines, can modulate the reactivity and stability of the copper intermediates, potentially enhancing the yield and selectivity of the ortho-trifluoromethylation product. beilstein-journals.org

Optimization of these systems involves screening different metal precursors, ligands, solvents, and additives to find the ideal conditions that favor the formation of this compound over other isomers or side products.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and efficiency. The precise control over reaction parameters such as temperature, pressure, and residence time makes it highly suitable for reactions that are exothermic, involve hazardous reagents, or require rapid mixing. nih.gov

For the synthesis of this compound, a flow setup could be particularly advantageous for photochemical radical trifluoromethylation. The high surface-area-to-volume ratio in microreactors allows for efficient irradiation of the reaction mixture, leading to shorter reaction times and potentially higher yields compared to batch processes. achemblock.com This can also allow for reactions to be run at higher concentrations, reducing solvent waste. achemblock.com

Furthermore, reactions involving unstable intermediates or hazardous reagents, such as certain trifluoromethylating agents, can be performed more safely in a continuous flow system. The small reaction volume at any given time minimizes the risk associated with potential runaway reactions. A flow process for the synthesis of this compound would involve pumping a solution of 4-iodotoluene, the trifluoromethylating agent, and any necessary catalysts or initiators through a reactor (e.g., a heated or irradiated capillary or packed-bed reactor) to continuously generate the product. This approach would be highly amenable to industrial-scale production. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as atom economy, use of safer solvents, energy efficiency, and waste reduction.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H activation is inherently more atom-economical than methods requiring pre-functionalized substrates.

Safer Reagents and Solvents: The choice of trifluoromethylating agent and solvent is critical. Using less toxic and more stable reagents, such as the Langlois reagent, over more hazardous alternatives is preferred. Whenever possible, reactions should be conducted in greener solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even under solvent-free conditions. Catalyst-free methods, when viable, are also a greener alternative.

Energy Efficiency: Photochemical reactions that can be driven by visible light, such as from LEDs, are more energy-efficient than those requiring high-energy UV lamps or high temperatures. chemistryviews.org Flow chemistry can also contribute to energy efficiency by enabling better heat transfer and reducing reaction times. achemblock.com

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. Developing highly efficient and recyclable catalysts for the trifluoromethylation of 4-iodotoluene would significantly improve the sustainability of the synthesis. Biocatalysis, for instance using enzymes like laccase to mediate radical trifluoromethylation, represents a frontier in green chemistry.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.

Reactivity Profiles and Mechanistic Investigations of 4 Iodo 1 Methyl 2 Trifluoromethyl Benzene

Carbon-Iodine Bond Activation Mechanisms in Catalytic Cycles

The activation of the carbon-iodine (C-I) bond in 4-Iodo-1-methyl-2-(trifluoromethyl)benzene is a critical initiation step in numerous transition-metal-catalyzed reactions, most notably palladium-catalyzed cross-couplings. The generally accepted mechanism for this activation is oxidative addition, where a low-valent metal complex, typically palladium(0), inserts into the C-I bond.

This process transforms the palladium(0) species into a palladium(II) species, forming an arylpalladium(II) halide intermediate. The reactivity of aryl halides in oxidative addition typically follows the trend I > Br > Cl > F, which is inversely proportional to the bond dissociation energy. The C-I bond in this compound is the most labile among the halogens, making it a highly suitable substrate for such catalytic cycles.

The electronic nature of the substituents on the aryl ring significantly influences the rate of oxidative addition. Electron-withdrawing groups enhance the reaction rate by making the carbon atom of the C-I bond more electrophilic and by stabilizing the resulting electron-rich metal center. In this compound, the potent electron-withdrawing trifluoromethyl (CF₃) group facilitates this oxidative addition step. mdpi.com Although the methyl (CH₃) group is electron-donating, its effect is overridden by the strong inductive effect of the CF₃ group, leading to a net enhancement of reactivity at the C-I bond for oxidative addition compared to non-activated aryl iodides.

Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi, Buchwald-Hartwig)

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. acs.org The high reactivity of the C-I bond ensures efficient participation in these transformations under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl structures.

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction typically requires a palladium catalyst and a base. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is characteristically co-catalyzed by palladium and copper(I). wikipedia.org The reaction can often be carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgorganic-chemistry.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Aryl-C | Pd(0) complex, Base |

| Heck | Alkene (R₂C=CR₂) | Aryl-C(sp²) | Pd(0) complex, Base organic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl-C(sp) | Pd(0) complex, Cu(I) salt, Base wikipedia.org |

| Negishi | Organozinc Reagent (R-ZnX) | Aryl-C | Pd(0) or Ni(0) complex wikipedia.org |

| Buchwald-Hartwig | Amine (R₂NH) | Aryl-N | Pd(0) complex, Ligand, Base wikipedia.org |

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions, profoundly impacting catalyst stability, activity, and the selectivity of the reaction. nih.gov Initially, simple triarylphosphines were used, but significant advancements have come from the development of specialized ligands. nih.gov

Sterically Bulky Phosphine (B1218219) Ligands: Ligands such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos) are highly effective. nih.gov Their bulk promotes the formation of monoligated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps. wikipedia.orgnih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at high temperatures and can be particularly effective for coupling less reactive substrates like aryl chlorides. nih.gov

Bidentate Ligands: Chelating bidentate phosphine ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) can stabilize the palladium center and prevent side reactions. They were instrumental in the early development of reliable protocols for coupling primary amines in the Buchwald-Hartwig amination. wikipedia.org

The stereochemical outcome of certain reactions can also be ligand-dependent. In Negishi couplings with alkenyl halides, for instance, the choice of ligand can influence whether the stereochemistry of the double bond is retained or isomerized. nih.gov

The catalytic cycle for these cross-coupling reactions generally involves three main steps: oxidative addition, transmetalation (for Suzuki, Negishi, and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Reductive elimination is the final step, where the two coupled fragments are expelled from the palladium(II) intermediate, forming the desired product and regenerating the active Pd(0) catalyst, which allows the cycle to continue.

Despite the efficiency of these cycles, catalyst deactivation can occur, reducing yields and turnover numbers. Common deactivation pathways include:

Formation of Palladium Black: The active Pd(0) species can aggregate into inactive bulk palladium metal (palladium black), particularly at low ligand concentrations or high temperatures.

Ligand Degradation: The phosphine ligands themselves can undergo degradation under certain reaction conditions.

Side Reactions: Unproductive side reactions, such as β-hydride elimination, can compete with the desired reductive elimination, leading to byproducts and consuming the active catalyst. wikipedia.org The use of bulky ligands that promote reductive elimination can often suppress these side pathways.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of EAS on this compound is controlled by the cumulative directing effects of the three existing substituents. wikipedia.orgmasterorganicchemistry.com

Methyl Group (-CH₃): An activating, ortho-, para-director due to hyperconjugation and weak inductive effects. organicchemistrytutor.comyoutube.com

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect. youtube.comlibretexts.org

Iodo Group (-I): A deactivating, ortho-, para-director. libretexts.orglibretexts.org The deactivation is due to its inductive effect, while the directing effect comes from the ability of its lone pairs to stabilize the carbocation intermediate via resonance. youtube.com

The -CH₃ group at C1 directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6 .

The -CF₃ group at C2 directs to positions C4 (blocked) and C6 .

The -I group at C4 directs to positions C3 and C5 .

The directing effects of the methyl and trifluoromethyl groups reinforce each other, both strongly favoring substitution at the C6 position. The directing effect of the iodine to C3 and C5 is weaker. Therefore, electrophilic attack is expected to occur predominantly at the C6 position.

| Substituent | Position | Type | Directing Effect | Favored Position(s) for Attack |

|---|---|---|---|---|

| -CH₃ | C1 | Activating, o,p-Director masterorganicchemistry.com | Ortho, Para | C6 |

| -CF₃ | C2 | Deactivating, m-Director libretexts.org | Meta | C6 |

| -I | C4 | Deactivating, o,p-Director libretexts.org | Ortho, Para | C3, C5 |

Radical Reaction Pathways and Their Control

The C-I bond in this compound is relatively weak and susceptible to homolytic cleavage, which can initiate radical reactions. This can be triggered by heat, UV light, or radical initiators. The resulting 4-methyl-3-(trifluoromethyl)phenyl radical is a highly reactive intermediate.

This aryl radical can participate in a variety of subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from a solvent or other molecule in the reaction mixture to form 1-methyl-2-(trifluoromethyl)benzene.

Addition to π-systems: It can add to alkenes or alkynes, initiating a radical polymerization or an addition-elimination sequence.

Radical-Radical Coupling: It can couple with another radical species in the system.

The trifluoromethyl group itself is a key player in many radical processes. For instance, the Togni reagent, an electrophilic trifluoromethylating agent, is known to operate via radical pathways. nih.gov Reactions involving this compound could potentially involve radical intermediates generated by single-electron transfer (SET) from a catalyst or reagent, leading to either the aryl radical or a trifluoromethyl radical depending on the specific transformation.

Controlling these radical pathways is essential to achieve desired product selectivity. This can be accomplished by:

Using Radical Traps: Adding a species that can selectively react with and quench unwanted radical intermediates.

Controlling Reaction Conditions: Lowering the temperature can disfavor radical formation.

Catalyst Selection: Choosing a catalyst system that strongly favors an ionic (e.g., two-electron oxidative addition/reductive elimination) over a radical (e.g., one-electron SET) pathway. For example, in the trifluoromethylation of alkenes, the choice of salts and solvents can selectively direct the reaction toward hydrotrifluoromethylation, vinylic trifluoromethylation, or iodotrifluoromethylation, all of which proceed through radical intermediates that are controlled by the additives. nih.gov

Metalation Reactions and Subsequent Functionalization

No published studies were identified that specifically detail the metalation of this compound. Research on analogous aryl iodides suggests that this compound could potentially undergo metal-halogen exchange, for instance, through the formation of a Grignard reagent by reacting with magnesium metal. mnstate.edulibretexts.orgresearchgate.net Such an organometallic intermediate would be expected to react with various electrophiles to yield functionalized products. However, specific reaction conditions, yields, and the scope of subsequent functionalization for this compound have not been documented.

Similarly, direct deprotonation (metalation) using strong organolithium bases is a common strategy for functionalizing aromatic rings, particularly when directed by activating groups. researchgate.net The interplay between the methyl and trifluoromethyl groups on the benzene (B151609) ring would influence the regioselectivity of such a reaction. Without experimental data, any discussion of preferred sites of metalation remains speculative.

Mechanistic Elucidation through Kinetic Isotope Effects and Spectroscopic Intermediates

A survey of the literature revealed no studies on the kinetic isotope effect (KIE) specifically involving this compound. KIE studies are fundamental in determining reaction mechanisms by identifying whether a particular bond is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edunih.gov For reactions involving this compound, isotopic labeling (e.g., replacing hydrogen with deuterium (B1214612) on the methyl group or on the aromatic ring) could provide insight into transition states, but such experiments have not been reported.

Furthermore, there is no available literature that reports the direct observation or characterization of spectroscopic intermediates in reactions involving this compound. Techniques such as low-temperature NMR or trapping experiments are often used to detect and identify transient species like organometallic intermediates or reaction complexes. beilstein-journals.org The absence of such reports means that the mechanistic pathways of its reactions have not been experimentally verified through the identification of intermediates.

Applications of 4 Iodo 1 Methyl 2 Trifluoromethyl Benzene in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Molecular Architectures

As a substituted iodobenzene, 4-Iodo-1-methyl-2-(trifluoromethyl)benzene possesses the necessary functional groups for elaboration into more complex structures. The iodide group is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are foundational methods for constructing complex molecular architectures. The trifluoromethyl group and the methyl group influence the electronic properties and steric environment of the benzene (B151609) ring, which can be leveraged to control reactivity and selectivity in synthetic transformations. While its role as a building block is evident from its commercial availability, specific examples of its use in the total synthesis of complex natural products or materials are not detailed in the available literature. bldpharm.comuni.lu

Building Block for Pharmaceutical Intermediates

Fluorine-containing compounds, particularly those with a trifluoromethyl group, are of significant interest in medicinal chemistry. The CF₃ group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Aromatic rings with the substitution pattern of this compound are components of various biologically active molecules. The presence of the iodine atom allows for its straightforward conversion into other functional groups or for coupling with other molecules to build pharmaceutical intermediates. rsc.orgbeilstein-journals.org However, specific drugs or clinical candidates that explicitly use this compound as a direct precursor are not prominently featured in the reviewed search results. The general importance of related trifluoromethyl-substituted aromatics in pharmaceuticals is well-established. beilstein-journals.orgchemimpex.com

Intermediate in Agrochemical Development

Similar to pharmaceuticals, the agrochemical industry frequently utilizes fluorinated compounds. The trifluoromethyl group is a common substituent in modern herbicides, fungicides, and insecticides, valued for its contribution to the potency and stability of the active ingredients. rsc.orgnih.gov The substitution pattern of this compound could theoretically serve as a key fragment in the synthesis of novel agrochemicals. For instance, related structures like trifluoromethyl-substituted pyridines are key components in several commercialized pesticides. nih.gov Despite this, specific, published research detailing the direct application of this compound in the development of new agrochemicals is not available in the provided sources.

Synthesis of Functionalized Materials (e.g., Liquid Crystals, Polymers)

The unique properties of fluorinated compounds, such as high thermal stability and distinct electronic characteristics, make them valuable in materials science. The trifluoromethyl group is known to be incorporated into the design of liquid crystals and specialized polymers. chemimpex.com For example, a series of poly(bibenzyl-trifluoromethyl piperidinium)-based anion exchange membranes were synthesized for high alkaline durability, demonstrating the utility of the trifluoromethyl group in polymer science. acs.org While the potential exists for this compound to be used as a monomer or an intermediate in the synthesis of such materials, specific studies employing this exact molecule for creating liquid crystals or polymers are not found in the search results.

Utilization in Fluorine-Containing Heterocycles and Scaffolds

Fluorinated aromatic compounds are crucial starting materials for the synthesis of fluorine-containing heterocycles, which are privileged scaffolds in drug discovery. The iodine atom on this compound can facilitate cyclization reactions through various coupling chemistries to form heterocyclic systems. The trifluoromethyl group on the resulting heterocycle would impart its characteristic electronic and metabolic properties. General strategies for synthesizing fluorinated scaffolds often involve transition metal-catalyzed reactions on precursors like iodinated trifluoromethyl-arenes. rsc.org However, the literature reviewed does not provide specific examples of this compound being used to create particular heterocyclic systems.

Role in C-F Bond Functionalization and Modification Strategies

The activation and functionalization of the C-F bond in trifluoromethyl groups is a significant and challenging area of research in organic chemistry. baranlab.org Such strategies allow for the conversion of readily available trifluoromethyl-arenes into partially fluorinated compounds like difluoromethyl or monofluoromethyl groups, which have distinct and valuable properties. These reactions often proceed via single-electron transfer (SET) mechanisms, sometimes promoted by photoredox catalysis. rsc.org While this is an active field of research for trifluoromethylated aromatics in general, studies specifically investigating C-F bond functionalization on this compound are not described in the provided search results. The primary reactive site on this molecule for synthetic purposes would typically be the more labile carbon-iodine bond.

Compound Properties and Identification

Below is a table summarizing the key identifiers and properties of the compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | bldpharm.com |

| Synonym | 1-Iodo-4-methyl-2-(trifluoromethyl)benzene | bldpharm.com |

| CAS Number | 1369852-22-1 | bldpharm.com |

| Molecular Formula | C₈H₆F₃I | bldpharm.com |

| Molecular Weight | 286.03 g/mol | bldpharm.com |

| MDL Number | MFCD22273738 | bldpharm.com |

Advanced Analytical and Spectroscopic Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 4-Iodo-1-methyl-2-(trifluoromethyl)benzene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton), ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

Detailed Research Findings:

The structure of this compound contains several distinct nuclei that provide characteristic signals in NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The three aromatic protons are in unique chemical environments, and their coupling patterns (spin-spin splitting) would reveal their connectivity. The proton ortho to the iodine atom would likely appear as a doublet, the proton between the methyl and trifluoromethyl groups as a singlet or narrow doublet, and the proton ortho to the methyl group as a doublet. The methyl group protons would appear as a distinct singlet, shifted downfield due to the influence of the aromatic ring.

¹³C NMR: The ¹³C NMR spectrum would display eight distinct signals, one for each carbon atom in the unique environments of the molecule (six aromatic carbons, one methyl carbon, and one trifluoromethyl carbon). The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons provide insight into the electronic effects of the iodo, methyl, and trifluoromethyl substituents.

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple yet definitive tool for compounds containing fluorine. For this compound, it is expected to show a single, sharp signal (a singlet), as there are no adjacent protons close enough to cause significant coupling. The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a benzene (B151609) ring. For instance, in a study involving the synthesis of 1-methyl-2-(trifluoromethyl)benzene, a crude ¹⁹F NMR chemical shift was recorded at -61.79 ppm.

The following table outlines the expected NMR assignments for the structure.

| Nucleus | Environment | Expected Multiplicity | Notes |

| ¹H | Aromatic (position 3) | Doublet | Coupled to H at position 5. |

| ¹H | Aromatic (position 5) | Doublet of doublets | Coupled to H at positions 3 and 6. |

| ¹H | Aromatic (position 6) | Doublet | Coupled to H at position 5. |

| ¹H | Methyl (on C1) | Singlet | Three equivalent protons. |

| ¹³C | Aromatic (C1-C6) | 6 distinct signals | Chemical shifts influenced by substituents. |

| ¹³C | Methyl | Singlet | |

| ¹³C | Trifluoromethyl | Quartet | Due to ¹JCF coupling. |

| ¹⁹F | Trifluoromethyl | Singlet | All three fluorine atoms are equivalent. |

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Detailed Research Findings:

In a typical electron ionization (EI) mass spectrum of this compound, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (286.04 g/mol ).

The fragmentation of the molecular ion is predictable and provides structural confirmation:

Loss of Iodine: A very common fragmentation pathway for iodo-aromatic compounds is the cleavage of the C-I bond, which is relatively weak. This would result in a prominent fragment ion at m/z 159, corresponding to the [M-I]⁺ cation (C₈H₆F₃⁺).

Loss of CF₃: Cleavage of the C-CF₃ bond can lead to the loss of a trifluoromethyl radical, resulting in a fragment at m/z 217 ([M-CF₃]⁺).

Loss of Methyl Group: The loss of a methyl radical (•CH₃) would produce a fragment at m/z 271 ([M-CH₃]⁺).

The relative abundance of these fragments helps to piece together the molecular structure. The most stable fragment often appears as the 'base peak' in the spectrum.

| m/z Value (Predicted) | Identity of Fragment | Lost Neutral Fragment |

| 286 | [C₈H₆F₃I]⁺• | (Molecular Ion) |

| 271 | [C₇H₃F₃I]⁺ | •CH₃ |

| 217 | [C₈H₆I]⁺ | •CF₃ |

| 159 | [C₈H₆F₃]⁺ | •I |

| 127 | [I]⁺ | C₈H₆F₃• |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. youtube.com It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible literature. This is likely because the compound is a liquid at room temperature, making single-crystal growth a non-trivial procedure that would require low-temperature crystallization techniques.

Should a crystal structure be obtained, the analysis would yield precise atomic coordinates, defining the geometry of the benzene ring and the spatial disposition of the three different substituents. Key parameters of interest would include:

The C-I, C-C(F₃), and C-C(H₃) bond lengths.

The bond angles within and outside the benzene ring.

The planarity of the aromatic ring.

Intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, which govern the solid-state packing.

For related molecules, such as certain iodo-substituted quinolinones, X-ray analysis has been crucial in confirming the relative stereochemistry and solid-state conformation.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, HPLC)

Chromatographic methods are fundamental for separating this compound from reaction mixtures and for assessing its purity.

Detailed Research Findings:

Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal technique for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column, separating it from impurities based on differences in boiling point and polarity. The separated components are then detected by a mass spectrometer, which confirms their identity. Commercial suppliers of this compound often list purities of 95-97%, which are typically determined by GC analysis. The retention time from the GC provides a measure of purity, while the coupled MS provides definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for less volatile compounds or as an alternative to GC. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. While specific application notes for this exact compound are not common, the method is standard for a wide range of organic molecules.

In-situ Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and NMR spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, without the need for sampling. rsc.org This provides invaluable data on reaction kinetics, intermediates, and mechanisms.

Detailed Research Findings:

While no studies have been published that specifically monitor a reaction involving this compound using in-situ methods, the applicability of these techniques is well-established for related processes. For example, in-situ FTIR has been successfully used to monitor electrochemical reactions, including the trifluoromethylation of heteroarenes. nih.gov In such a setup, the reaction mixture is continuously circulated through an FTIR cell, allowing for the tracking of reactant consumption and product formation by observing changes in their characteristic infrared absorption bands (e.g., C-F stretching vibrations for the trifluoromethyl group).

This methodology could be directly applied to study reactions where this compound is a reactant, for instance, in a Suzuki or Heck coupling reaction where the C-I bond is functionalized. By monitoring the disappearance of a characteristic vibrational mode of the starting material and the appearance of a new mode from the product, a detailed kinetic profile can be constructed. This allows for rapid reaction optimization and a deeper mechanistic understanding. nih.gov Similarly, real-time ¹⁹F NMR has been used to monitor the consumption of fluoroform during nucleophilic trifluoromethylation reactions, demonstrating the power of in-situ analysis for fluorine-containing compounds.

Computational Chemistry and Theoretical Investigations of 4 Iodo 1 Methyl 2 Trifluoromethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Iodo-1-methyl-2-(trifluoromethyl)benzene, DFT calculations, typically using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties. researchgate.netscielo.org.mxnih.gov

Geometry Optimization: The optimization process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. The presence of three different substituents—iodo, methyl, and trifluoromethyl—on the benzene (B151609) ring creates steric and electronic interactions that influence the final geometry. The bulky iodine atom and the trifluoromethyl group, positioned ortho to each other, are expected to cause some distortion from a perfectly planar benzene ring to minimize steric strain.

Electronic Structure Analysis: DFT calculations provide key insights into the electronic nature of the molecule. The molecular electrostatic potential (MEP) map visualizes the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the highly electronegative fluorine atoms of the CF₃ group create a significant electron-withdrawing effect, making the region around it electron-poor (indicated by a blue color on an MEP map). Conversely, the methyl group is weakly electron-donating, slightly increasing electron density at its position.

Frontier Molecular Orbitals (HOMO and LUMO) are also critical. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are used to calculate the energy gap, which is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| C-I | ~2.10 | Carbon-Iodine bond distance. |

| C-CF₃ | ~1.52 | Bond between the ring carbon and the trifluoromethyl carbon. |

| C-CH₃ | ~1.51 | Bond between the ring carbon and the methyl carbon. |

| Electronic Properties | ||

| HOMO Energy | ~ -9.0 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | ~ -1.0 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | ~ 8.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | ~ 2.5 D | Measure of the molecule's overall polarity. |

Note: The values in this table are illustrative predictions based on DFT calculations for analogous substituted benzenes and have not been experimentally verified for this specific isomer.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions. For this compound, this involves mapping the potential energy surface for reactions such as electrophilic aromatic substitution or cross-coupling reactions involving the C-I bond.

This modeling identifies the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For instance, in a nitration reaction, calculations would compare the energy barriers for the incoming nitro group to attack the ortho, meta, and para positions relative to the existing substituents, thereby predicting the regioselectivity of the reaction. ucalgary.ca

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical methods can predict spectroscopic data with high accuracy, aiding in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool. idc-online.comresearchgate.net Methods like the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. liverpool.ac.uk These theoretical values, when compared to experimental spectra, help confirm the molecular structure. The predicted shifts for this compound would be influenced by the electronic effects of each substituent. The electron-withdrawing CF₃ group would deshield nearby nuclei, shifting their signals downfield, while the electron-donating CH₃ group would cause a slight upfield shift. DFT calculations using the B3LYP hybrid functional have been shown to confirm trends in chemical shift dispersion. nih.gov

Vibrational Frequencies: Calculations of vibrational frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net A frequency calculation, performed after geometry optimization, confirms that the structure is a true energy minimum (no imaginary frequencies) and provides a theoretical spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=C ring stretching, or C-F stretching of the trifluoromethyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Description |

| ¹³C NMR Chemical Shift (ppm) | Relative to TMS | |

| C-I | ~95 - 100 | Carbon attached to the iodine atom. |

| C-CF₃ | ~130 - 135 (quartet) | Carbon attached to the trifluoromethyl group. |

| C-CH₃ | ~138 - 142 | Carbon attached to the methyl group. |

| ¹⁹F NMR Chemical Shift (ppm) | Relative to CFCl₃ | |

| -CF₃ | ~ -60 to -65 | Fluorine atoms of the trifluoromethyl group. |

| Vibrational Frequencies (cm⁻¹) | ||

| C-H stretch (aromatic) | ~3000 - 3100 | Stretching of C-H bonds on the benzene ring. |

| C-F stretch | ~1100 - 1350 | Strong, characteristic stretches of the CF₃ group. |

| C-I stretch | ~500 - 600 | Stretching of the Carbon-Iodine bond. |

Note: These are estimated values based on computational models and known substituent effects. Actual experimental values may vary.

Analysis of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are determined by the combined influence of the three substituents.

-CH₃ (Methyl) Group: An activating group that donates electron density to the ring via an inductive effect and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. ucalgary.ca

-I (Iodo) Group: Halogens are a unique class. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of electron donation to the ring via resonance. libretexts.org

-CF₃ (Trifluoromethyl) Group: A strongly deactivating group due to the powerful inductive electron-withdrawing effect of the fluorine atoms. It is a meta-director. ucalgary.ca

In this compound, these effects compete. The CF₃ group at position 2 and the Iodo group at position 4 strongly deactivate the ring. The methyl group at position 1 provides some activation. The directing effects must be considered together to predict the most likely position for further substitution. The positions are C3, C5, and C6.

Position 5 is ortho to the iodo group and meta to both the methyl and trifluoromethyl groups.

Position 3 is ortho to both the methyl and trifluoromethyl groups and meta to the iodo group.

Position 6 is para to the trifluoromethyl group, ortho to the methyl group, and meta to the iodo group. Computational modeling of the transition states for electrophilic attack at each available position is necessary to definitively predict the major product.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions. pitt.edu For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its behavior in solution or its interaction with other molecules, such as in a biological system or a material matrix. nih.gov Simulations can reveal preferred orientations in a solvent, the dynamics of the trifluoromethyl group's rotation, and the nature of non-covalent interactions (e.g., halogen bonding from the iodine atom) with surrounding molecules. nih.gov

Quantum Chemical Studies of Hypervalent Iodine Intermediates

The iodine atom in this compound can be oxidized to form hypervalent iodine species, which are powerful reagents in organic synthesis. nih.govbeilstein-journals.org Quantum chemical calculations are essential for studying the structure and reactivity of these transient intermediates, such as iodonium (B1229267) salts or λ³-iodanes. researchgate.nete-bookshelf.de These studies investigate the nature of the "hypervalent bond"—a three-center-four-electron (3c-4e) bond that is longer and weaker than a standard covalent bond. tcichemicals.com Theoretical modeling can elucidate the mechanisms of reactions involving these hypervalent iodine reagents, explaining how they facilitate transformations like fluorination, trifluoromethylation, or aryl-aryl coupling.

Q & A

Q. What are the critical safety considerations when handling 4-Iodo-1-methyl-2-(trifluoromethyl)benzene in laboratory settings?

- Methodological Answer : Due to its iodo and trifluoromethyl groups, this compound requires stringent safety protocols. Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental toxicity . For reactions generating toxic intermediates (e.g., nitro derivatives), conduct experiments in a glovebox .

Q. How can researchers optimize the synthesis of this compound from precursor molecules?

- Methodological Answer : A common route involves electrophilic iodination of 1-methyl-2-(trifluoromethyl)benzene using iodine monochloride (ICl) in acetic acid. Key parameters include:

- Temperature: 60–80°C (avoids decomposition of the trifluoromethyl group).

- Catalyst: Lewis acids like FeCl₃ improve regioselectivity for the 4-position.

- Solvent: Polar aprotic solvents (e.g., DCM) enhance iodine incorporation .

Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1) and confirm purity by GC-MS.

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 90:10) to separate iodinated products from unreacted precursors. For higher purity, recrystallize from ethanol/water (1:3) at low temperatures. Confirm purity via melting point analysis (compare to literature values) and ¹⁹F NMR to detect residual trifluoromethyl impurities .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the aryl iodide for Suzuki-Miyaura couplings but deactivating it toward nucleophilic aromatic substitution. Steric hindrance at the 2-position directs cross-coupling to the 4-iodo site. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base for Suzuki reactions with aryl boronic acids. For Ullmann couplings, CuI/1,10-phenanthroline in DMF at 110°C achieves optimal yields .

Q. What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- ¹H NMR : Methyl protons at ~2.5 ppm (singlet); aromatic protons as a doublet of doublets (J = 8–10 Hz).

- ¹⁹F NMR : Trifluoromethyl signal at –60 to –65 ppm (quartet, J = 12 Hz).

- HRMS : Confirm molecular ion [M+H]⁺ with m/z calculated for C₈H₆F₃I (310.94).

Discrepancies in integration ratios (e.g., unexpected splitting) may indicate rotational isomerism or impurities; use variable-temperature NMR to distinguish .

Q. How can computational chemistry predict the thermodynamic stability of this compound under varying conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model:

- Conformational stability : Compare energy barriers for rotation of the trifluoromethyl group.

- Thermal decomposition pathways : Simulate bond dissociation energies (C-I vs. C-CF₃).

Validate with experimental TGA/DSC data to correlate predicted decomposition temperatures with observed mass loss .

Data Contradiction Analysis

Q. Conflicting reports on the solubility of this compound in polar solvents: How to reconcile discrepancies?

- Methodological Answer : Solubility variations may arise from trace moisture or impurities. Systematically:

Dry solvents over molecular sieves.

Use Karl Fischer titration to quantify water content in the compound.

Compare solubility in anhydrous vs. wet DMSO or THF.

Literature discrepancies often stem from inadequate drying or polymorphic forms; X-ray crystallography can identify polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.